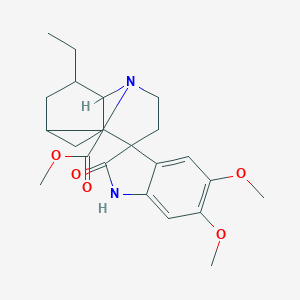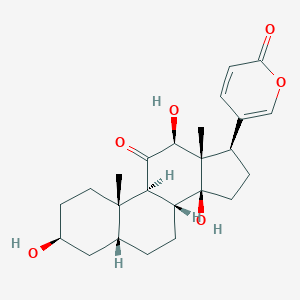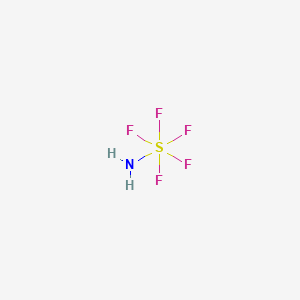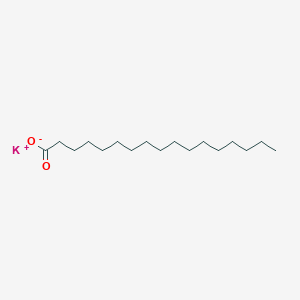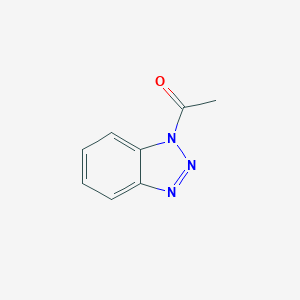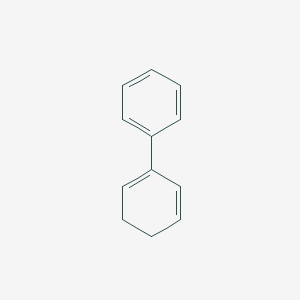
Benzene, 1,5-cyclohexadien-1-yl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzene, 1,5-cyclohexadien-1-yl- is a chemical compound that is commonly used in scientific research. It is a colorless liquid that is highly flammable and has a sweet odor. This compound is also known as phenylcyclohexene or PCH and is used in various fields of research, such as organic chemistry, biochemistry, and pharmacology.
Mécanisme D'action
The mechanism of action of benzene, 1,5-cyclohexadien-1-yl- is not well understood. However, it is believed to act as a radical scavenger and an antioxidant. It has also been shown to inhibit the activity of certain enzymes and to have anti-inflammatory properties.
Effets Biochimiques Et Physiologiques
Benzene, 1,5-cyclohexadien-1-yl- has been shown to have various biochemical and physiological effects. It has been shown to have antioxidant properties and to protect against oxidative stress. It has also been shown to have anti-inflammatory properties and to inhibit the activity of certain enzymes. However, there is limited information on the toxicity and safety of this compound.
Avantages Et Limitations Des Expériences En Laboratoire
Benzene, 1,5-cyclohexadien-1-yl- is a useful compound for lab experiments due to its reactivity and versatility. It can be used as a starting material for the synthesis of various compounds and as a model compound for drug design. However, its high flammability and potential toxicity make it difficult to handle and require careful handling and disposal.
Orientations Futures
There are several future directions for research on benzene, 1,5-cyclohexadien-1-yl-. One direction is to study its mechanism of action in more detail and to identify its molecular targets. Another direction is to investigate its potential as a drug candidate for various diseases, such as cancer and neurodegenerative diseases. Additionally, research can be done to optimize the synthesis method and to develop safer and more efficient handling and disposal methods for this compound.
Conclusion:
Benzene, 1,5-cyclohexadien-1-yl- is a versatile and useful compound for scientific research. It is commonly used in organic chemistry, biochemistry, and pharmacology research. Its mechanism of action is not well understood, but it has been shown to have antioxidant and anti-inflammatory properties. However, its potential toxicity and high flammability require careful handling and disposal. Future research can be done to investigate its molecular targets, potential as a drug candidate, and to optimize the synthesis method and handling and disposal methods.
Méthodes De Synthèse
Benzene, 1,5-cyclohexadien-1-yl- can be synthesized by the Diels-Alder reaction between cyclopentadiene and styrene. This reaction is a type of cycloaddition reaction that involves the formation of a cyclic compound from two unsaturated compounds. The reaction is catalyzed by Lewis acids such as aluminum chloride or boron trifluoride and is carried out under inert conditions.
Applications De Recherche Scientifique
Benzene, 1,5-cyclohexadien-1-yl- is commonly used in organic chemistry research as a starting material for the synthesis of various compounds. It is also used in biochemistry research to study the mechanism of action of enzymes and proteins. In pharmacology research, it is used as a precursor for the synthesis of drugs and as a model compound for drug design.
Propriétés
Numéro CAS |
15619-34-8 |
|---|---|
Nom du produit |
Benzene, 1,5-cyclohexadien-1-yl- |
Formule moléculaire |
C12H12 |
Poids moléculaire |
156.22 g/mol |
Nom IUPAC |
cyclohexa-1,5-dien-1-ylbenzene |
InChI |
InChI=1S/C12H12/c1-3-7-11(8-4-1)12-9-5-2-6-10-12/h1,3-5,7-10H,2,6H2 |
Clé InChI |
MCHJEWAZSNQQMN-UHFFFAOYSA-N |
SMILES |
C1CC=C(C=C1)C2=CC=CC=C2 |
SMILES canonique |
C1CC=C(C=C1)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



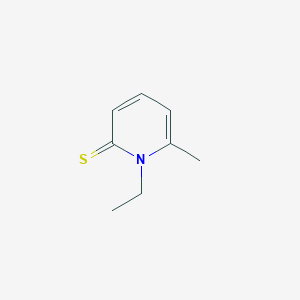
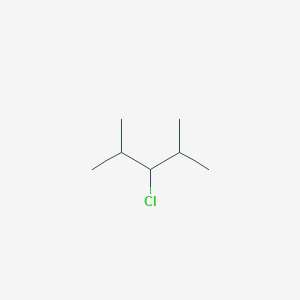
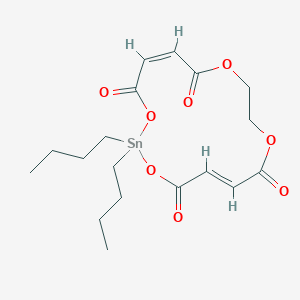
![Trimethyl[2-(1-oxopropoxy)ethyl]ammonium bromide](/img/structure/B103082.png)

